Cedr-8(15)-ene

Antimicrobial Sesquiterpene Minimum Inhibitory Concentration

Cedr-8(15)-ene, also known as (+)-β-cedrene or (+)-β-funebrene, is a naturally occurring tricyclic sesquiterpene hydrocarbon (C₁₅H₂₄) belonging to the cedrane and isocedrane sesquiterpenoid class. It is a major volatile constituent of cedarwood essential oils (e.g., Juniperus and Cedrus species) and is distinguished from its isomer (−)-α-cedrene (cedr-8-ene) by the position of an exocyclic methylene double bond at C-8(15) versus an endocyclic double bond at C-8,9 in α-cedrene.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
Cat. No. B15092602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCedr-8(15)-ene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1CCC2C13CCC(=C)C(C3)C2(C)C
InChIInChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h11-13H,1,5-9H2,2-4H3
InChIKeyDYLPEFGBWGEFBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cedr-8(15)-ene: Sesquiterpene Compound Profile for Research Procurement


Cedr-8(15)-ene, also known as (+)-β-cedrene or (+)-β-funebrene, is a naturally occurring tricyclic sesquiterpene hydrocarbon (C₁₅H₂₄) belonging to the cedrane and isocedrane sesquiterpenoid class [1]. It is a major volatile constituent of cedarwood essential oils (e.g., Juniperus and Cedrus species) and is distinguished from its isomer (−)-α-cedrene (cedr-8-ene) by the position of an exocyclic methylene double bond at C-8(15) versus an endocyclic double bond at C-8,9 in α-cedrene [2]. This structural difference confers distinct physicochemical properties and biological activity profiles that are critical for research and industrial applications.

Cedr-8(15)-ene: Why Structural Analogs Are Not Direct Replacements


Cedr-8(15)-ene cannot be generically substituted by its structural isomers or other cedrane sesquiterpenoids (e.g., α-cedrene, cedrol, or thujopsene) without compromising specific experimental or formulation outcomes. The exocyclic methylene group in Cedr-8(15)-ene dictates its unique interaction with biological targets, such as its potent and competitive inhibition of cytochrome P450 2B6 (CYP2B6) with a Ki of 1.6 µM [1]. In contrast, α-cedrene lacks this specific inhibitory profile and demonstrates a different spectrum of activity, including anti-leukemic and anti-obesity effects not reported for Cedr-8(15)-ene . Furthermore, the oxygenated analog cedrol (cedr-8(15)-en-9-ol) exhibits altered physicochemical properties (e.g., increased polarity, hydrogen bonding capacity) and a distinct toxicity and metabolic profile, rendering it unsuitable for applications requiring a non-polar, hydrocarbon scaffold [2]. Therefore, procurement based on generic 'cedrene' or 'cedarwood sesquiterpene' nomenclature carries a high risk of selecting a compound with divergent, and potentially inferior, biological and material performance.

Cedr-8(15)-ene: Quantified Differentiation Data for Research Selection


Antimicrobial Potency of Cedr-8(15)-ene Against Bacillus subtilis and Proteus sp. vs. Other Sesquiterpenes

In a direct head-to-head study of 58 sesquiterpenes from Juniperus thurifera essential oil, Cedr-8(15)-ene (β-cedrene) demonstrated potent and relevant antimicrobial activity. It exhibited a Minimum Inhibitory Concentration (MIC) of 3.06 µg/mL against both the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Proteus sp. [1]. This activity was among the most potent of the seven active compounds identified, placing it in the same tier of efficacy as α-cedrene and the newly identified sesquithuriferol [1].

Antimicrobial Sesquiterpene Minimum Inhibitory Concentration

Selective CYP2B6 Inhibition by Cedr-8(15)-ene in Human Liver Microsomes

Cedr-8(15)-ene acts as a potent and competitive inhibitor of the cytochrome P450 2B6 (CYP2B6) enzyme, a key player in drug metabolism. In an in vitro assay using pooled human liver microsomes, Cedr-8(15)-ene inhibited CYP2B6-mediated bupropion hydroxylation with a Ki value of 1.6 µM [1]. This is in stark contrast to its isomer α-cedrene, for which no comparable CYP2B6 inhibition data has been reported, and the oxygenated analog cedrol, which primarily inhibits CYP3A4 (IC₅₀ = 14.9 µM) [1].

Drug Metabolism Cytochrome P450 Enzyme Inhibition

Predicted ADMET Profile of Cedr-8(15)-ene Differentiates It from Polar Analogs

In silico predictions using admetSAR 2.0 highlight key pharmacokinetic and toxicity differentiators for Cedr-8(15)-ene. The compound is predicted to have high human intestinal absorption (99.12% probability) and high blood-brain barrier (BBB) penetration (95.00% probability), with a predicted oral bioavailability probability of 70.00% [1]. This contrasts sharply with its oxygenated derivative, cedr-8(15)-en-9-ol (cedrenol), which has a lower predicted logP (~3.5 vs. 4.9 for Cedr-8(15)-ene), a topological polar surface area (TPSA) of 20.23 Ų (vs. 0 Ų), and is subject to different metabolic liabilities [2].

ADMET Pharmacokinetics Computational Prediction

Cedr-8(15)-ene: Validated Research and Industrial Use Cases


Drug Metabolism and ADME-Tox Interaction Studies

Cedr-8(15)-ene is an ideal probe for investigating CYP2B6-mediated drug metabolism. Its potent and specific inhibition (Ki = 1.6 µM) in human liver microsomes [1] makes it a valuable tool for in vitro drug-drug interaction (DDI) studies. Researchers can use Cedr-8(15)-ene to assess the contribution of CYP2B6 to the metabolism of co-administered drugs or to model potential herb-drug interactions from cedarwood oil-containing products. This application is not supported by α-cedrene or cedrol, which exhibit different or no activity against this isoform [1].

Discovery and Development of Narrow-Spectrum Antimicrobials

Given its demonstrated MIC of 3.06 µg/mL against Bacillus subtilis and Proteus sp. [2], Cedr-8(15)-ene is a promising scaffold for developing new antimicrobial agents, particularly as part of a narrow-spectrum strategy. Its potent activity against both a Gram-positive model organism and a Gram-negative pathogen provides a solid foundation for medicinal chemistry campaigns focused on natural product derivatives. The quantitative MIC data allows for direct potency comparisons and structure-activity relationship (SAR) studies that are not possible with less well-characterized sesquiterpenes [2].

CNS Drug Discovery and BBB Permeability Research

The high predicted BBB permeability (95.00% probability) and low polar surface area (TPSA 0 Ų) of Cedr-8(15)-ene position it as a valuable lipophilic scaffold for CNS drug discovery programs [3]. It can serve as a starting point for designing derivatives intended to cross the blood-brain barrier. In contrast, its oxygenated analog cedrol, with a higher TPSA and hydrogen bonding capacity, is predicted to have significantly reduced CNS exposure, making Cedr-8(15)-ene the preferred choice for neurological target validation studies [4].

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